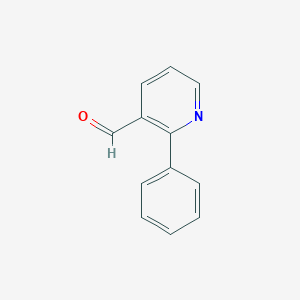

2-Phenylpyridine-3-carboxaldehyde

Description

Contextual Significance within Pyridine (B92270) and Phenylpyridine Chemistry

Pyridine, a basic heterocyclic organic compound with the formula C5H5N, is structurally related to benzene (B151609) but with one methine group replaced by a nitrogen atom. wikipedia.org This substitution imparts distinct chemical properties, making pyridine and its derivatives fundamental building blocks in numerous applications, including pharmaceuticals and agrochemicals. wikipedia.orgnumberanalytics.com The pyridine ring is a common feature in many important compounds, and its derivatives are known for their diverse biological activities. wikipedia.orgnih.gov

The introduction of a phenyl group to the pyridine ring creates phenylpyridine, a class of compounds that has garnered significant interest. wikipedia.org 2-Phenylpyridine (B120327) itself is a colorless viscous liquid and serves as a precursor to highly fluorescent metal complexes. wikipedia.org The presence of both the phenyl and pyridine moieties within the same structure opens up a wide array of possibilities for further functionalization.

2-Phenylpyridine-3-carboxaldehyde builds upon this foundation by incorporating a reactive aldehyde group. The aldehyde functional group is susceptible to nucleophilic attack, allowing for the formation of various new chemical bonds and the construction of more elaborate molecular architectures. wikipedia.org This strategic placement of the aldehyde group on the phenylpyridine scaffold enhances its utility as a versatile intermediate in synthetic chemistry.

Strategic Importance in Organic Synthesis and Materials Science

The strategic importance of this compound lies in its role as a versatile building block. In organic synthesis, the aldehyde group can participate in a wide range of chemical transformations. These include, but are not limited to, oxidation to a carboxylic acid, reduction to an alcohol, and reactions with nucleophiles such as amines to form Schiff bases. wikipedia.org These transformations allow for the introduction of new functional groups and the extension of the molecular framework, making it a key component in the synthesis of complex target molecules.

In the field of materials science, the 2-phenylpyridine scaffold is a well-established component in the design of functional materials, particularly for applications in organic light-emitting diodes (OLEDs). wikipedia.org The derivatives of 2-phenylpyridine are known to form highly fluorescent metal complexes, especially with iridium. wikipedia.org The ability to modify the 2-phenylpyridine structure, for instance by introducing a carboxaldehyde group, allows for the fine-tuning of the electronic and photophysical properties of these materials. This strategic functionalization can lead to the development of new materials with enhanced performance characteristics for various optoelectronic applications. wikipedia.orgrsc.org

Historical Development of 2-Phenylpyridine Scaffolds in Research

Research into pyridine and its derivatives has a long history, with these compounds being recognized for their importance in both biological systems and industrial applications. wikipedia.orgnih.gov The development of synthetic methodologies to create functionalized pyridines has been an active area of research for decades. researchgate.net

The specific focus on 2-phenylpyridine scaffolds gained significant momentum with the discovery of their utility in coordination chemistry and materials science. The synthesis of tris(2-phenylpyridine)iridium(III), a highly efficient phosphorescent material, highlighted the potential of this class of compounds in the development of OLEDs. wikipedia.orgnih.gov This discovery spurred further research into the synthesis and functionalization of 2-phenylpyridine derivatives to explore their structure-property relationships and to develop new materials with tailored properties. The ongoing exploration of transition-metal-catalyzed C-H functionalization has further expanded the toolbox for modifying the 2-phenylpyridine core, enabling the synthesis of a wide range of novel derivatives with potential applications in various fields. researchgate.netacs.org

Interactive Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 74796-19-3 |

| Molecular Formula | C12H9NO |

| Molecular Weight | 183.21 g/mol |

| Synonyms | 2-phenylnicotinaldehyde, 2-Phenyl-3-pyridinecarboxaldehyde |

Data sourced from ChemicalBook chemicalbook.com

Table 2: Physical Properties of Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |

| Pyridine | C5H5N | 79.10 | Colorless liquid | 115.2 |

| 2-Phenylpyridine | C11H9N | 155.20 | Colorless oil | 268-270 |

| Pyridine-2-carbaldehyde | C6H5NO | 107.11 | Colorless oily liquid | 181 |

| Pyridine-3-carboxaldehyde | C6H5NO | 107.11 | - | - |

Data sourced from Wikipedia wikipedia.orgwikipedia.orgwikipedia.org and Material Science Research India materialsciencejournal.org

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-11-7-4-8-13-12(11)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCITWDQDNVHLSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503315 | |

| Record name | 2-Phenylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74796-19-3 | |

| Record name | 2-Phenylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Phenylpyridine 3 Carboxaldehyde and Its Derivatives

Directed C–H Functionalization Approaches

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of organic molecules, avoiding the need for pre-functionalized starting materials. rsc.org In the context of 2-phenylpyridine (B120327), the nitrogen atom of the pyridine (B92270) ring serves as an effective directing group, typically guiding metallation to the ortho-position of the phenyl ring. However, achieving functionalization at the C3-position of the pyridine ring is a significant challenge due to its electronic properties and distance from the directing nitrogen atom. rsc.orgresearchgate.net This section explores various transition-metal catalyzed C–H activation strategies for the synthesis of 2-phenylpyridine derivatives.

Palladium-Catalyzed C–H Activation Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in directed C–H activation is well-established. researchgate.net For the 2-phenylpyridine scaffold, palladium catalysts are highly effective at promoting functionalization at the C2'-position (the ortho-position of the phenyl ring). These reactions often proceed through a cyclometalated palladacycle intermediate. A variety of transformations, including arylation, acylation, and alkenylation, have been developed. slideshare.net

While C2'-functionalization is common, achieving C3-functionalization on the pyridine ring is more complex. Recent advances have utilized specialized ligands or transient directing groups to override the inherent reactivity. For instance, Pd-catalyzed C3-alkenylation of pyridine derivatives has been achieved using 1,10-phenanthroline (B135089) as a ligand, which is believed to alter the electronic properties and coordination environment of the palladium center to favor the more challenging C3-activation. nih.gov

Table 1: Examples of Palladium-Catalyzed C–H Functionalization of 2-Phenylpyridine Derivatives

| Catalyst / Ligand | Reactant | Oxidant / Base | Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | Diphenyliodonium chloride | - | Toluene | ortho-Arylation | - | slideshare.net |

| Pd(OAc)₂ | Toluene derivatives | TBHP | - | ortho-Acylation | 74% | slideshare.net |

| Pd(OAc)₂ / 1,10-phenanthroline | Alkenes | Ag₂CO₃ | DMF | C3-Alkenylation | up to 100% | nih.gov |

Copper-Catalyzed C–H Functionalization

Copper catalysis offers a cost-effective and versatile alternative for C–H functionalization reactions. wikipedia.org Copper catalysts have been successfully employed in the C–H activation of 2-phenylpyridine, often involving carboxylate assistance to facilitate the process. researchgate.netresearchgate.net These reactions are particularly useful for C-N and C-O bond formations. For instance, the synthesis of pyrazoles and indazoles has been achieved through copper-catalyzed direct aerobic oxidative C(sp²)-H amination under mild conditions. youtube.com In many palladium-catalyzed processes, copper salts also serve as essential oxidants to regenerate the active Pd(II) catalyst.

Directing C3-functionalization with copper remains a developing area, but strategies such as Ir-catalyzed C3-borylation followed by copper(II) bromide-mediated halodeboronation provide an indirect yet effective route to C3-functionalized pyridines. nih.gov

Ruthenium-Catalyzed C–H Activation

Ruthenium catalysts are known for their unique reactivity and tolerance of various functional groups in C–H activation. Studies on the meta-sulfonation of 2-phenylpyridine using ruthenium complexes have provided significant mechanistic insights, revealing that the catalytically active species may not require an η6-arene ligand and that the process might involve a concerted C–H activation–demetallation step. researchgate.net While ortho-functionalization of the phenyl ring is more common, ruthenium has been used to construct diverse heterocyclic systems through C-H activation and annulation. wikipedia.org Gas-phase studies have directly compared the C–H activation of 2-phenylpyridine catalyzed by ruthenium(II) carboxylates alongside copper and palladium, contributing to a fundamental understanding of these intermediates. researchgate.netresearchgate.net

Rhodium-Catalyzed C–H Activation

Rhodium catalysts, particularly in their +3 oxidation state, are exceptionally effective for C–H activation. Current time information in TT. The reaction of 2-phenylpyridines with various coupling partners, such as alkynes and Michael acceptors, is well-documented. These transformations often proceed through a five-membered rhodacycle intermediate. google.com Recent studies have explored light-mediated rhodium-catalyzed reactions, which allow C–H functionalization to occur under ambient conditions. nih.govacs.org These methods highlight the critical role of light and acid additives in facilitating key steps like ligand exchange and protodemetalation. nih.govacs.org Rhodium-catalyzed processes have been developed for the synthesis of complex N-heterocycles, demonstrating broad substrate scope. Current time information in TT.researchgate.net

Mechanistic Insights into C–H Activation Pathways

The mechanism of transition-metal-catalyzed C–H activation is a subject of intensive study. For electron-rich systems like those involving palladium, rhodium, and ruthenium, a concerted metalation-deprotonation (CMD) pathway is often proposed. In this mechanism, the C–H bond is cleaved with the assistance of an internal base (like a carboxylate ligand), forming a cyclometalated intermediate without proceeding through a formal oxidative addition that would increase the metal's oxidation state.

Studies comparing copper, palladium, and ruthenium carboxylates in the C–H activation of 2-phenylpyridine suggest a concerted mechanism where the pre-formation of the carbon-metal bond is a key factor. researchgate.netresearchgate.net The use of carboxylates derived from stronger acids can accelerate the C–H activation step by making the metal center more electrophilic. researchgate.netresearchgate.net In some rhodium-catalyzed systems, DFT calculations and experimental evidence suggest that light can be essential for promoting energetically favorable protodemetalation steps, enabling the catalytic cycle to proceed at room temperature. nih.gov

Cross-Coupling Reactions for Phenylpyridine Moiety Formation

While C–H activation modifies an existing scaffold, cross-coupling reactions are indispensable for constructing the core structure from simpler precursors. nih.gov This approach is arguably the most direct and versatile strategy for synthesizing 2-phenylpyridine-3-carboxaldehyde. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide using a palladium catalyst, is exceptionally well-suited for this purpose. wikipedia.org

A highly convergent synthesis of this compound can be envisioned by coupling a phenylboronic acid with a suitably substituted pyridine, such as 2-chloro-3-formylpyridine or a protected version thereof. The Suzuki reaction is known for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. wikipedia.orgyoutube.com The reaction between various chloropyridines and arylboronic acids has been shown to proceed efficiently with palladium catalysts, sometimes even without the need for specialized ligands. researchgate.net

A typical synthetic pathway would involve:

Preparation of the Pyridine Component : Synthesis of a 2-halopyridine bearing a formyl group (or a protected acetal (B89532) equivalent) at the C3-position.

Suzuki-Miyaura Coupling : Palladium-catalyzed reaction between the functionalized halopyridine and phenylboronic acid in the presence of a base.

Deprotection (if necessary) : Hydrolysis of the acetal to reveal the final aldehyde product.

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling to Form Phenylpyridines

| Palladium Source | Ligand | Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | None | K₂CO₃ | H₂O / EtOH | Reflux | High yield coupling of chloropyridines | |

| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 °C | Coupling of chloropyrimidines | |

| (NHC)Pd(cinn)Cl | NHC | Na₂CO₃ | H₂O | 100 °C | Coupling of heteroaryl chlorides | researchgate.net |

This cross-coupling strategy offers a robust and modular route to this compound and its derivatives, allowing for wide structural diversity by simply changing the boronic acid or the pyridine coupling partner.

Condensation and Cyclization Protocols

Condensation and cyclization reactions provide classical and powerful pathways to construct the pyridine ring from acyclic precursors.

The Friedländer synthesis is a well-established method for producing quinolines through the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing an α-methylene ketone. wikipedia.orgorganic-chemistry.orgnih.gov The reaction proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline (B57606) ring system. wikipedia.org

While the classical Friedländer reaction yields quinolines, its principles can be applied to the synthesis of related nitrogen heterocycles. wikipedia.orgjk-sci.com For instance, the reaction has been used to prepare complex fused systems like 2-phenylbenzo[g]quinoline (B11862730) by reacting 3-aminonaphthalene-2-carbaldehyde with acetylbenzene, demonstrating its utility in forming a phenyl-substituted N-heterocyclic ring. nih.gov A direct synthesis of this compound via a Friedländer-type mechanism would require an appropriate aminovinyl aldehyde or ketone as a starting material, which is less common than the precursors for quinoline synthesis.

Several pyridine syntheses rely on the condensation of aldehydes and amines with other carbonyl compounds. The Kröhnke pyridine synthesis is a notable example, used to generate highly substituted pyridines. wikipedia.org This reaction typically involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297), which serves as the nitrogen source for the newly formed pyridine ring. wikipedia.org To synthesize this compound using this approach, the α,β-unsaturated carbonyl component would need to incorporate the desired phenyl and carboxaldehyde functionalities.

Another versatile strategy involves the cyclization of 1,5-diketones with an ammonia (B1221849) source. nih.gov These 1,5-diketone intermediates can themselves be prepared through condensation reactions, such as a Claisen-Schmidt condensation followed by a Michael addition involving appropriate aldehydes and ketones. nih.gov

| Component | Kröhnke Synthesis Role |

| α-Pyridinium Methyl Ketone Salt | Provides atoms C-2 and N-1 of the new pyridine ring. |

| α,β-Unsaturated Carbonyl Compound | Provides atoms C-3, C-4, C-5, and C-6 of the new ring. |

| Ammonium Acetate | Acts as the nitrogen donor and catalyst. |

The cyclization of ketones with diamines is a primary route for synthesizing heterocyclic systems containing two nitrogen atoms, such as diazepines or pyrimidines, rather than pyridines. The direct synthesis of a pyridine ring from a simple ketone and a diamine is not a standard transformation. However, the fundamental principle of cyclizing carbonyl-containing precursors is central to many pyridine syntheses. The most relevant and widely used methods involve the condensation of 1,5-dicarbonyl compounds (or their synthetic equivalents) with ammonia or a primary amine, where the nitrogen atom from the amine is incorporated into the ring to form the pyridine heterocycle. nih.gov

Strategic Functionalization of the Carboxaldehyde Group

The carboxaldehyde group in this compound is a reactive handle that allows for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives. The reactivity of the aldehyde can be strategically harnessed for further molecular elaboration. rsc.org

Key transformations include:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (2-phenylpyridine-3-carboxylic acid) using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Reduction: The aldehyde can be selectively reduced to the primary alcohol ((2-phenylpyridin-3-yl)methanol) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Condensation and Imination: The aldehyde group undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental for creating more complex ligands or for introducing new functional groups. Pyridine-2-carboxaldehyde, for example, is known to react with various amines to form iminopyridine derivatives. researchgate.netrsc.org

| Transformation | Reagent(s) | Product Functional Group | Product Name |

| Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid (-COOH) | 2-Phenylpyridine-3-carboxylic acid |

| Reduction | NaBH₄, LiAlH₄ | Alcohol (-CH₂OH) | (2-Phenylpyridin-3-yl)methanol |

| Imination | Primary Amine (R-NH₂) | Imine (-CH=N-R) | N-substituted-1-(2-phenylpyridin-3-yl)methanimine |

Aldol Reactions

The aldehyde functional group of this compound can participate in aldol-type reactions. Since this aldehyde lacks α-hydrogens, it cannot enolize and act as the nucleophilic component. However, it is an excellent electrophile for reaction with enolates derived from other carbonyl compounds, such as ketones or other aldehydes, in what is known as a crossed-aldol or Claisen-Schmidt condensation. wikipedia.orglumenlearning.com

In a typical Claisen-Schmidt condensation, a ketone is deprotonated with a base (e.g., sodium hydroxide, lithium diisopropylamide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxyketone intermediate can often undergo spontaneous dehydration, particularly under heating or acidic/basic conditions, to yield an α,β-unsaturated ketone. lumenlearning.com This reaction provides a reliable method for forming new carbon-carbon bonds and extending the conjugation of the aromatic system. The reaction between an aromatic aldehyde and a ketone is generally efficient because the self-condensation of the aromatic aldehyde is impossible, and the condensation of ketones with themselves is often less favorable than their reaction with the more electrophilic aldehyde. lumenlearning.com

Organocatalysis has also emerged as a powerful tool for asymmetric aldol reactions, enabling the synthesis of chiral molecules. For instance, quinine-derived catalysts have been used in the asymmetric aldol reaction of pyridine 2-carbaldehyde N-oxides with imidazolinone derivatives, yielding products with high diastereoselectivity and enantioselectivity. buchler-gmbh.com A similar strategy could foreseeably be applied to this compound for the enantioselective synthesis of its derivatives.

Schiff Base Formation

The reaction of this compound with primary amines provides a direct route to the synthesis of Schiff bases, also known as imines. wikipedia.org This condensation reaction is typically carried out by mixing the aldehyde and amine in a suitable solvent, often an alcohol like methanol (B129727) or ethanol, and heating the mixture to drive the dehydration process. nih.govoncologyradiotherapy.com The formation of the C=N double bond is generally reversible and acid-catalyzed. wikipedia.org

Schiff bases derived from pyridine aldehydes are of significant interest in coordination chemistry as they can act as versatile ligands for a wide range of metal ions. oncologyradiotherapy.comyoutube.com The imine nitrogen and the pyridine nitrogen can both serve as coordination sites, allowing for the formation of stable chelate complexes. youtube.com The electronic and steric properties of the resulting Schiff base ligand can be fine-tuned by selecting different primary amines, ranging from simple alkylamines to complex aromatic and heterocyclic amines.

The general synthesis procedure is straightforward and highly efficient, often resulting in high yields of the crystalline product upon cooling or solvent removal. nih.gov

Table 1: Examples of Primary Amines for Schiff Base Formation

| Amine Type | Example | Resulting Schiff Base Derivative |

| Aliphatic Amines | Propane-1,3-diamine | N,N'-bis((2-phenylpyridin-3-yl)methylene)propane-1,3-diamine |

| Aromatic Amines | Aniline | (E)-N-((2-phenylpyridin-3-yl)methylene)aniline |

| Heterocyclic Amines | 2-Aminopyridine | (E)-N-((2-phenylpyridin-3-yl)methylene)pyridin-2-amine |

| Amino Acids | L-Phenylalanine | (S)-2-(((E)-(2-phenylpyridin-3-yl)methylene)amino)-3-phenylpropanoic acid |

| Aminophenols | 2-Aminophenol | 2-(((E)-(2-phenylpyridin-3-yl)methylene)amino)phenol |

This table presents representative examples of amine classes that can be reacted with this compound to form diverse Schiff base derivatives.

Other Selective Transformations of the Aldehyde Moiety

Beyond aldol and imine-forming reactions, the aldehyde group of this compound is amenable to a variety of other selective transformations, further expanding its synthetic utility.

Knoevenagel Condensation

The Knoevenagel condensation is a highly efficient carbon-carbon bond-forming reaction between an aldehyde and an active methylene (B1212753) compound, catalyzed by a weak base such as piperidine (B6355638) or pyridine. wikipedia.orgsigmaaldrich.com This reaction is particularly effective with aromatic and heteroaromatic aldehydes. This compound can react with compounds containing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate, cyanoacetic acid) to produce substituted alkenes. wikipedia.orgsigmaaldrich.com The reaction proceeds through a nucleophilic addition followed by dehydration. wikipedia.org Recent advancements have demonstrated that these condensations can be performed under greener conditions, including using water as a solvent, microwave irradiation, or even catalyst-free conditions at room temperature. nih.gov

Table 2: Knoevenagel Condensation of Pyridine Aldehydes with Active Methylene Compounds

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Yield | Reference |

| Pyridine-4-carboxaldehyde | Malononitrile | Urea, Microwave (180W), 2 min | 2-(pyridin-4-ylmethylene)malononitrile | 95% | bohrium.com |

| Pyridine-4-carboxaldehyde | Cyanoacetamide | Urea, Microwave (180W), 3 min | 2-cyano-3-(pyridin-4-yl)acrylamide | 95% | bohrium.com |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, Ethanol, Reflux | 5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | - | wikipedia.org |

| Benzaldehyde | Malononitrile | Lemon Juice, Solvent-free, RT, 15 min | 2-benzylidenemalononitrile | 92% | thermofisher.com |

This table showcases typical conditions and high yields for Knoevenagel condensations involving related aldehydes, which are applicable to this compound.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity. wikipedia.orgorganic-chemistry.org The reaction involves a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. wikipedia.org The ylide acts as a nucleophile, attacking the aldehyde to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org This methodology allows the aldehyde group of this compound to be transformed into a vinyl group, –CH=CR¹R², where R¹ and R² are determined by the structure of the ylide. The stereochemical outcome (E/Z isomerism) of the alkene product depends on the nature of the substituents on the ylide. organic-chemistry.org

Reduction to Alcohol

The aldehyde functional group can be selectively reduced to a primary alcohol, yielding (2-phenylpyridin-3-yl)methanol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. For large-scale or asymmetric reductions, catalytic hydrogenation is often employed. For example, related phenyl(pyridin-2-yl)methanones have been reduced to the corresponding chiral alcohols with high yields and enantiomeric excess using hydrogen gas (H₂) with iridium or ruthenium-based catalysts in the presence of a base like sodium methoxide (B1231860) or lithium tert-butoxide. google.comgoogle.com

Oxidation to Carboxylic Acid

Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 2-phenylpyridine-3-carboxylic acid. A variety of oxidizing agents can accomplish this transformation. Modern, greener methods often employ catalytic systems. For instance, diphenyl diselenide can catalyze the oxidation of aromatic aldehydes to carboxylic acids in high yield using hydrogen peroxide as the terminal oxidant in an aqueous medium. mdpi.com This avoids the use of stoichiometric heavy metal oxidants like chromium or manganese. The resulting 2-phenylpyridine-3-carboxylic acid is a valuable building block for synthesizing pharmaceuticals and agrochemicals.

Coordination Chemistry of 2 Phenylpyridine 3 Carboxaldehyde As a Ligand

Design Principles for Chelating Ligands

Chelating ligands are organic molecules that can form multiple bonds with a single central metal atom, creating a stable, ring-like structure known as a chelate. The design of these ligands is guided by several principles to achieve desired chemical and physical properties in the resulting metal complexes.

2-Phenylpyridine-3-carboxaldehyde is an example of a bidentate ligand, capable of coordinating to a metal center through two donor atoms: the nitrogen of the pyridine (B92270) ring and the ortho-carbon of the phenyl ring. mdpi.com This N,C-coordination mode is a key feature of its chemistry. mdpi.com The stability of the resulting chelate ring is influenced by factors such as the number and type of donor atoms, the size of the chelate ring (typically 5- or 6-membered rings are most stable), and the steric and electronic properties of the ligand.

The presence of the carboxaldehyde group at the 3-position of the pyridine ring introduces an additional functional group that can be modified to tune the properties of the resulting metal complexes. For instance, this group can be involved in further reactions to create more complex ligand systems or can influence the electronic properties of the ligand, thereby affecting the photophysical and electrochemical characteristics of the metal complex. The modular nature of ligands like this compound allows for the systematic variation of their structure to develop catalysts and functional materials with specific properties. acs.org

Cyclometalation Chemistry with Transition Metals

Cyclometalation is a chemical reaction in which a ligand, such as 2-phenylpyridine (B120327), reacts with a metal center to form a metallacycle, a ring structure containing a metal-carbon bond. mdpi.com This process is a fundamental transformation in organometallic chemistry and has been extensively studied for various transition metals. 2-Phenylpyridine and its derivatives are well-known for their ability to undergo cyclometalation, leading to the formation of highly stable and often luminescent complexes. mdpi.commdpi.com

The following sections detail the cyclometalation chemistry of 2-phenylpyridine derivatives with several transition metals. While the specific focus is on derivatives, the principles and reactivity patterns are directly relevant to understanding the potential of this compound in forming similar complexes.

Iridium(III) Complexes and Derivatives

Iridium(III) complexes featuring cyclometalated 2-phenylpyridine-type ligands are among the most extensively studied due to their exceptional photophysical properties, including high phosphorescence quantum yields and tunable emission colors. researchgate.netnih.govrsc.org These properties make them highly valuable for applications in organic light-emitting diodes (OLEDs), bioimaging, and photoredox catalysis. researchgate.netnih.govnih.gov

The synthesis of these complexes typically involves the reaction of an iridium(III) precursor, such as iridium(III) chloride, with the 2-phenylpyridine-type ligand. nih.gov The resulting cyclometalated iridium dimer can then be further reacted with other ligands to form a variety of complexes with tailored properties. nih.gov The introduction of different substituents on the 2-phenylpyridine ligand allows for the fine-tuning of the electronic and steric properties of the complexes, which in turn influences their emission color, lifetime, and quantum yield. nih.govrsc.org For example, introducing electron-withdrawing or electron-donating groups can shift the emission from the blue to the red region of the spectrum. rsc.orgnih.gov

Table 1: Photophysical Properties of Selected Iridium(III) Complexes

| Complex | Emission Color | Quantum Yield (%) | Lifetime (µs) | Application |

|---|---|---|---|---|

| [Ir(ppy)₂(bpy)]⁺ | Green | ~20 | ~1.3 | OLEDs |

| [Ir(ppy)₂(dmbpy)]⁺ | Green | ~30 | ~1.5 | OLEDs |

| fac-Ir(ppy)₃ | Green | >90 | ~1.9 | OLEDs |

| CN-CNIr | Deep Red/NIR | 7.2 | - | NIR-OLEDs |

Data sourced from various studies on 2-phenylpyridine derivatives. researchgate.netnih.govsigmaaldrich.com

Gold(III) Complexes and Luminescent Properties

Cyclometalated gold(III) complexes with 2-phenylpyridine-type ligands have also attracted considerable attention due to their interesting luminescent properties. nih.govresearchgate.nethku.hk These complexes typically exhibit room-temperature phosphorescence, a relatively rare phenomenon for gold complexes. researchgate.net The emission properties of these complexes can be tuned by modifying the ancillary ligands attached to the gold center. nih.gov

The synthesis of these complexes often starts from a gold(III) precursor, and the cyclometalation reaction leads to the formation of a stable Au-C bond. mdpi.com The resulting complexes have been investigated for their potential applications in areas such as light-emitting devices and as photocatalysts. researchgate.netrsc.org The long-lived emissive excited states of these phosphorescent gold(III) complexes make them suitable for use as photosensitizers in organic transformations. rsc.org

Table 2: Luminescent Properties of Selected Gold(III) Complexes

| Complex Type | Emission | Excited State | Application |

|---|---|---|---|

| Dialkynylgold(III) | Tunable | Metal-perturbed π-π* intraligand (IL) | Luminescent materials |

| C^N^C Pincer | Room-temperature phosphorescence | Metal-perturbed π → π* intraligand | OLEDs, Photocatalysis |

Data based on studies of 2-phenylpyridine and its derivatives. nih.govresearchgate.net

Platinum(II) Complexes

Platinum(II) complexes containing cyclometalated 2-phenylpyridine ligands are another important class of compounds with applications in materials science and catalysis. acs.orgrsc.orgnih.gov These complexes are often square planar and can exhibit interesting photophysical properties, including phosphorescence. acs.orgrsc.org

The synthesis of cyclometalated platinum(II) complexes can be achieved through various methods, including direct C-H activation or via transmetalation reactions. nih.gov Photochemical methods have also been developed for the synthesis of these complexes under mild conditions. nih.gov The modular synthesis of these complexes allows for the creation of catalysts that can be activated by light for reactions such as alkene hydrosilylation. acs.org

Table 3: Applications of Platinum(II) 2-Phenylpyridyl Complexes

| Complex Type | Ligand System | Application |

|---|---|---|

| Pt(salicylaldimine)(phenylpyridyl) | Salicylaldimine, Phenylpyridyl | Photoinitiated hydrosilylation catalysts |

| Pt(diimine)(phenylpyridyl) | Diimine, Phenylpyridyl | Phosphorescent materials |

Based on research on related 2-phenylpyridine complexes. acs.orgrsc.org

Palladium(II) Complexes

Palladium(II) complexes with 2-phenylpyridine and its derivatives have been extensively studied, particularly in the context of catalysis. rsc.orgscience.govrsc.org The formation of a palladacycle through C-H activation is a key step in many palladium-catalyzed cross-coupling reactions. rsc.org These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org

The ortho-position of the phenyl ring in 2-phenylpyridine is a prime target for palladium-catalyzed C-H activation due to its electronic and steric properties. rsc.org This has led to the development of numerous synthetic methodologies for the functionalization of this position. rsc.org

Table 4: Palladium(II)-Catalyzed Reactions of 2-Phenylpyridine

| Reaction Type | Reagent | Catalyst | Application |

|---|---|---|---|

| Ortho-arylation | Arylboronic acid | Palladium acetate (B1210297) | Synthesis of biaryls |

| Acylation | Carboxylic acids | Palladium acetate | Synthesis of aromatic ketones |

| Arylation | Benzyl bromide | Palladium acetate | C-H functionalization |

Examples from the extensive literature on palladium-catalyzed reactions. rsc.org

Zinc(II) Complexes

Zinc(II) complexes are of interest due to their diverse coordination geometries and their roles in biological systems. scirp.orgsemanticscholar.orgnih.gov While the interaction of this compound specifically with Zinc(II) is not as extensively documented as with other metals in the provided context, the coordination chemistry of related pyridine-carboxaldehyde and phenylpyridine ligands with zinc provides valuable insights.

For instance, Schiff base ligands derived from pyridine-3-carboxaldehyde have been shown to coordinate with zinc(II). In one example, a Schiff base ligand coordinated to zinc in a monodentate fashion through the pyridine nitrogen atom, forming a distorted octahedral complex with water molecules. scirp.orgscirp.org In another case, a trinuclear zinc(II) complex was formed with 6-phenylpyridine-2-carboxylic acid, where the ligand coordinates through both the nitrogen and a carboxylate oxygen. semanticscholar.org These examples highlight the versatility of pyridine-based ligands in forming a range of zinc complexes with different structural motifs and potential applications, such as in catalysis. semanticscholar.orgnih.gov

Other Metal Coordination Studies (e.g., Copper, Nickel, Cobalt, Ruthenium, Barium)

Beyond the more commonly studied precious metals, this compound and its derivatives have been successfully coordinated with a range of other transition metals, including copper, nickel, cobalt, and ruthenium, as well as the alkaline earth metal barium. These studies have revealed a diverse array of structural motifs and properties.

Complexes of copper(II) with Schiff base ligands derived from salicylaldehyde (B1680747) and amino acids, featuring ancillary ligands like bipyridine (bpy) and phenanthroline (phen), have been synthesized and characterized. nih.gov The coordination environment around the copper center in these complexes often results in distorted square planar or octahedral geometries. The electronic spectra of these copper complexes typically exhibit strong intra-ligand charge transfer transitions around 400 nm and broader d-d transitions at approximately 500 nm. nih.gov

Nickel(II) complexes with related pyridine- and pyrazole-based ligands have also been investigated. For instance, a mononuclear Ni(II) compound, Ni(H2O)5(DMAP)·2H2O (where DMAP is 4-dimethylaminopyridine (B28879) and IPhth is isophthalate), has been characterized, showcasing the coordination versatility of pyridine-type ligands. mdpi.com In the solid state, these complexes can be stabilized by a network of non-covalent interactions, including hydrogen bonding and π-stacking. mdpi.com

Cobalt(II) complexes with similar N-donor ligands, such as [Co(Hdmpz)4(H2O)2]Cl2 (where Hdmpz is 3,5-dimethylpyrazole), have been synthesized and structurally characterized. mdpi.com These studies highlight the formation of mononuclear cobalt complexes where the metal center is coordinated by both the heterocyclic ligand and water molecules. mdpi.com

Ruthenium(II) complexes containing bipyridine and related ligands are well-known for their rich photophysical and electrochemical properties. wayne.eduresearchgate.net While direct studies on this compound with ruthenium are less common, the extensive research on similar Ru(II)-diimine complexes provides a strong foundation for predicting their behavior. These complexes are known to exhibit intense metal-to-ligand charge transfer (MLCT) bands in the visible region. wayne.edulibretexts.org

Although less common, coordination studies with alkaline earth metals like barium have been explored in the context of forming coordination polymers and metal-organic frameworks. The interaction of such metals with pyridyl-based ligands can lead to the formation of extended network structures, driven by the coordination between the metal ion and the nitrogen atoms of the pyridine rings.

Table 1: Overview of Coordination Studies with Various Metals

| Metal | Ligand Type | Key Findings |

|---|---|---|

| Copper(II) | Schiff bases with ancillary bpy/phen ligands | Formation of distorted square planar/octahedral complexes; Intra-ligand charge transfer and d-d transitions observed. nih.gov |

| Nickel(II) | Pyridine and pyrazole-based ligands | Synthesis of mononuclear complexes stabilized by extensive non-covalent interactions in the solid state. mdpi.com |

| Cobalt(II) | Pyrazole-based ligands | Formation of mononuclear complexes with coordination from both heterocyclic ligands and aqua ligands. mdpi.com |

| Ruthenium(II) | Bipyridine and related diimine ligands | Expected to form complexes with strong MLCT transitions, based on extensive literature on similar systems. wayne.edulibretexts.org |

Electronic Structure and Spectroscopic Properties of Metal Complexes

The electronic properties of metal complexes containing this compound and related ligands are of significant interest due to their potential applications in photoluminescent materials, sensors, and photocatalysis. The absorption and emission properties of these complexes are governed by a combination of ligand-centered, metal-to-ligand charge transfer, and sometimes ligand-to-ligand charge transfer transitions.

Metal-to-ligand charge transfer (MLCT) transitions are a hallmark of many transition metal complexes with π-accepting ligands like this compound. libretexts.org These transitions involve the excitation of an electron from a metal-based d-orbital to a low-lying π* anti-bonding orbital of the ligand. libretexts.org MLCT transitions are typically observed in the visible region of the electronic spectrum and are often responsible for the intense colors of these complexes. libretexts.org

The energy of the MLCT band is sensitive to several factors, including the nature of the metal ion, its oxidation state, and the electronic properties of the ligand. For example, in Ru(II) complexes with diimine ligands, the MLCT band is a prominent feature. wayne.edulibretexts.org The energy of this transition can be tuned by modifying the substituents on the ligand; electron-withdrawing groups tend to lower the energy of the ligand's π* orbital, resulting in a red-shift of the MLCT band. lu.se Conversely, electron-donating groups raise the energy of the π* orbital, leading to a blue-shift. The intensity of MLCT bands is typically high due to the significant overlap between the metal and ligand orbitals. libretexts.org

Recent studies on iron(II) N-heterocyclic carbene complexes have highlighted the delicate balance between MLCT and metal-centered (MC) excited states. lu.se The relative energies of these states are crucial in determining the photophysical properties and excited-state lifetimes of the complexes.

In heteroleptic complexes, where a central metal ion is coordinated to two or more different types of ligands, ligand-to-ligand charge transfer (LLCT) transitions can occur. rsc.org This type of transition involves the excitation of an electron from a more electron-rich "donor" ligand to a more electron-deficient "acceptor" ligand. rsc.org

For an LLCT transition to be observed, the complex must contain ligands with appropriate frontier orbital energies. For example, in a complex containing a good electron-donating ligand and a good electron-accepting ligand, an LLCT transition may be possible. The energy of the LLCT transition is determined by the difference in the HOMO energy of the donor ligand and the LUMO energy of the acceptor ligand.

Studies on heteroleptic iridium(III) complexes have provided detailed insights into the dynamics of LLCT processes. rsc.org For instance, in complexes of the type [Ir(dfppy)2(ancillary ligand)], where dfppy is a cyclometalating ligand and the ancillary ligand has a more extended π-system, excitation of the dfppy ligand can be followed by a rapid LLCT to the ancillary ligand. rsc.org The rate of this LLCT process can be on the picosecond timescale. rsc.org Nickel(II) complexes featuring both a catecholate (donor) and a bipyridyl (acceptor) ligand also exhibit prominent LLCT absorption bands. rsc.org

Table 2: Spectroscopic Properties of Metal Complexes

| Transition Type | Description | Typical Spectral Region | Key Influencing Factors |

|---|---|---|---|

| Ligand-Centered (LC) | π → π* transition localized on the ligand. | Ultraviolet | Aromatic system of the ligand, metal coordination. nih.gov |

| Metal-to-Ligand Charge Transfer (MLCT) | Excitation of an electron from a metal d-orbital to a ligand π* orbital. libretexts.org | Visible | Metal identity and oxidation state, ligand substituents. libretexts.orglu.se |

| Ligand-to-Ligand Charge Transfer (LLCT) | Electron transfer from a donor ligand to an acceptor ligand in a heteroleptic complex. rsc.org | Visible / Near-IR | Relative HOMO/LUMO energies of the coordinating ligands. rsc.orgrsc.org |

Supramolecular Assembly and Coordination Polymer Formation

The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, are highly relevant to the coordination chemistry of this compound. nih.gov The directional nature of metal-ligand bonds, combined with weaker interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, allows for the construction of well-defined, multi-component architectures. nih.govnih.gov

The formation of discrete supramolecular structures, such as molecular triangles or rhomboids, can be achieved through the self-assembly of metal acceptors with appropriate pyridyl-based bridging ligands. nih.gov For instance, the combination of a bent bifunctional platinum(II) building block with a rigid 120° linker has been shown to produce a molecular rhomboid in high yield. nih.gov

Furthermore, the bifunctional nature of ligands like this compound makes them excellent candidates for the construction of coordination polymers. nih.gov In these materials, the ligand acts as a bridge between metal centers, leading to the formation of one-, two-, or three-dimensional extended networks. nih.gov The topology and properties of the resulting coordination polymer are dictated by the coordination geometry of the metal ion and the connectivity of the ligand.

The study of supramolecular assemblies of gold(III) complexes with a related ligand, 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine, has demonstrated the importance of non-covalent interactions in forming 3D structures. bohrium.comresearchgate.net These interactions can include π-π stacking between aromatic rings and hydrogen bonding involving counter-ions and solvent molecules. bohrium.comresearchgate.net Similarly, the crystal structure of a nickel(II) complex with 4-dimethylaminopyridine reveals a layered assembly stabilized by various non-covalent interactions, including anion-π, π-π, and C-H···π contacts. mdpi.com

Coordination polymers based on Cu(II) and pyrazole-4-carboxaldehyde-containing metallacycles have also been reported, illustrating the utility of aldehyde-functionalized heterocyclic ligands in building extended structures. fiu.edu The study of homoleptic coordination polymers of transition metals with 2-(1,2,4-1H-triazol-3-yl)pyridine has shown the formation of one-dimensional chains. rsc.org These examples underscore the potential of this compound to act as a versatile building block in the design and synthesis of novel supramolecular assemblies and coordination polymers with interesting structural and functional properties.

Catalytic Applications Driven by 2 Phenylpyridine 3 Carboxaldehyde Ligands

C–H Functionalization Catalysis

The C–H functionalization of arenes is a powerful tool in organic synthesis, and ligands based on the 2-phenylpyridine (B120327) framework have proven to be exceptionally effective in directing and promoting these reactions. The pyridine (B92270) nitrogen atom acts as a directing group, positioning the metal catalyst in close proximity to the ortho-C–H bonds of the phenyl ring, thereby enabling their selective activation.

The ortho-C–H bonds of 2-phenylpyridine are readily functionalized with aryl and acyloxy groups using transition metal catalysts. This regioselectivity is a direct consequence of the directing effect of the pyridine nitrogen.

Regioselective Arylation:

Palladium-catalyzed C–H arylation of 2-phenylpyridine derivatives with various arylating agents, such as aryl halides and potassium aryltrifluoroborates, has been extensively studied. rsc.org For instance, the reaction of 2-phenylpyridine with potassium aryltrifluoroborates in the presence of a palladium(II) acetate (B1210297) catalyst results in the formation of ortho-arylated products. rsc.org The use of pyridine N-oxides has also been shown to be an effective strategy for the regioselective direct arylation of pyridines, offering a solution to the challenges often encountered with 2-metallapyridines in cross-coupling reactions. nih.gov

Table 1: Palladium-Catalyzed Regioselective C-H Arylation of 2-Phenylpyridine Derivatives

| Catalyst/Reagents | Arylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂, Cu(OAc)₂, p-benzoquinone | Potassium aryltrifluoroborates | 1,4-Dioxane | 120 | Good to excellent | rsc.org |

| Palladium catalyst | Aryl bromides | Not specified | Not specified | Excellent | nih.gov |

Regioselective Acyloxylation:

The introduction of an acyloxy group at the ortho-position of 2-phenylpyridine can be achieved with high efficiency using copper and iron catalysts. An efficient method for the copper-catalyzed direct ortho-acyloxylation of 2-phenylpyridine with a variety of carboxylic acids has been developed, utilizing oxygen as the oxidant. rsc.orgnih.govrsc.org This reaction proceeds well under an oxygen atmosphere, making it a practical approach for the synthesis of benzoates. rsc.orgrsc.org Iron photocatalysis has also been employed for the intramolecular aromatic C–H acyloxylation of 2-biphenylcarboxylic acids, which share a similar structural motif with functionalized 2-phenylpyridines. nih.gov

Table 2: Catalytic Regioselective C-H Acyloxylation of 2-Phenylpyridine

| Catalyst | Oxidant | Acyloxylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Copper salts | O₂ | Carboxylic acids | Not specified | Not specified | Moderate to excellent | rsc.orgnih.govrsc.org |

| Iron photocatalyst | Visible light | (self) | Not specified | Not specified | Good to excellent | nih.gov |

The versatility of the 2-phenylpyridine scaffold extends to the introduction of hydroxyl groups and other heteroatoms at the ortho-position of the phenyl ring.

Hydroxylation:

The direct ortho-hydroxylation of 2-phenylpyridines has been successfully achieved using palladium and ruthenium catalysts. rsc.orgresearchgate.net For example, a palladium(II) chloride-catalyzed reaction with aqueous hydrogen peroxide as the oxidant affords the corresponding 2-(pyridin-2-yl)phenol (B1460011) in good yield. rsc.org Similarly, ruthenium(II) complexes have been shown to catalyze the ortho-hydroxylation of 2-phenylpyridine. researchgate.net The mechanism of these reactions is thought to involve the formation of a palladacycle or ruthenacycle intermediate, followed by oxidation to a high-valent metal species that facilitates the C–O bond formation. rsc.org

Table 3: Catalytic C-H Hydroxylation of 2-Phenylpyridine

| Catalyst | Oxidant | Yield (%) | Reference |

| PdCl₂ | H₂O₂ | 75 | rsc.org |

| [RuCl₂(p-cymene)]₂ | Not specified | Not specified | researchgate.net |

| Pd(OAc)₂ | tert-butyl hydroperoxide | 58 | rsc.org |

Other Heteroatom Functionalizations:

The 2-phenylpyridine framework can also be functionalized with other heteroatoms such as nitrogen and sulfur. Copper-catalyzed amidation of 2-phenylpyridine with various nitrogen sources, including sulfonamides and carboxamides, has been reported to proceed in moderate to good yields with oxygen as the terminal oxidant. acs.org Furthermore, palladium-catalyzed ortho-C–H substitution reactions of 2-phenylpyridine with perfluorocarboxylic acids have been achieved through electrochemical oxidation, leading to the formation of perfluorocarboxylate or perfluoroalkyl derivatives. acs.org

Domino reactions, or cascade reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. While specific examples utilizing ligands derived from 2-Phenylpyridine-3-carboxaldehyde are scarce, the 2-phenylpyridine scaffold itself is a valuable component in the design of substrates for domino reactions. For instance, new cascade syntheses have been developed to create complex heterocyclic systems, such as pyrido[2',3':4,5]thieno-[2,3-b]pyridine derivatives, where the starting materials can be related to functionalized pyridines. researchgate.net The development of domino reactions for the synthesis of polyfunctionalized and tricyclic fused pyrroles and dibenzo[b,e] rsc.orgrsc.orgdiazepin-1-ones highlights the potential for creating complex molecular architectures from simple starting materials in an efficient manner. nih.gov

Hydration and Oxidation Catalysis

The catalytic activity of complexes derived from 2-phenylpyridine extends to hydration and oxidation reactions, demonstrating the versatility of this ligand scaffold.

Hydration Catalysis:

While direct examples of hydration catalysis using 2-phenylpyridine-based ligands are not prevalent in the searched literature, the development of highly active platinum catalysts for nitrile and cyanohydrin hydration showcases the importance of ligand design in these transformations. organic-chemistry.org The principles of using donor-acceptor type ligands to enhance catalytic activity could be applied to chiral ligands derived from this compound for asymmetric hydration reactions. organic-chemistry.org

Oxidation Catalysis:

Iridium complexes based on 2-phenylpyridine have been investigated for their oxidation potentials, which is a key parameter in the design of materials for organic light-emitting diodes (OLEDs). rsc.org More directly related to catalysis, iron(II) complexes with pentadentate ligands incorporating pyridylmethyl moieties, structurally related to 2-phenylpyridine, have been shown to catalyze the oxidation of cyclohexene (B86901) and limonene (B3431351) using dioxygen. mdpi.com These systems oxidize cyclohexene primarily to 2-cyclohexen-1-one (B156087) and 2-cyclohexen-1-ol. mdpi.com

Table 4: Iron-Catalyzed Oxidation of Cyclohexene

| Catalyst | Substrate | Main Products | Reference |

| [(Bn-tpen)Fe(II)]²⁺ | Cyclohexene | 2-Cyclohexen-1-one, 2-Cyclohexen-1-ol | mdpi.com |

Asymmetric Catalysis with Chiral this compound Derivatives

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, and the 2-phenylpyridine scaffold provides a robust platform for the development of such ligands. While specific applications of chiral derivatives of this compound are not widely reported, the principles of designing chiral ligands based on this framework are well-established.

The introduction of chirality can be achieved by incorporating chiral substituents on the pyridine or phenyl ring, or by creating atropisomeric biaryl systems. Axially chiral biaryl bisphosphines, for example, are a class of privileged ligands in asymmetric catalysis, and their synthesis can be achieved through methods like asymmetric Ullmann coupling. nih.gov The design of C₂-symmetric and non-symmetrical P,N-ligands has been a fruitful area of research, leading to highly effective catalysts for a variety of enantioselective transformations. nih.govresearchgate.net

Chiral spirosiladiphosphines have demonstrated superior reactivity in Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes, affording chiral pyrrolidines with high yields and enantioselectivity. nih.gov Furthermore, kinetic resolution strategies employing Pd-catalyzed asymmetric Suzuki-Miyaura cross-coupling have been used to produce optically active chiral-at-iridium complexes. chemrxiv.org These examples underscore the potential of developing chiral ligands from the 2-phenylpyridine family, including derivatives of this compound, for a broad range of asymmetric catalytic reactions.

Table 5: Examples of Asymmetric Catalysis using Chiral Ligands

| Catalytic Reaction | Ligand Type | Metal | Enantioselectivity (ee) | Reference |

| Hydrosilylation/cyclization of 1,6-enynes | Spirosiladiphosphine (Si-SDP) | Rh | up to 92% | nih.gov |

| Asymmetric Ullmann Coupling | Chiral bisphosphine oxides | Ni | High | nih.gov |

| Kinetic Resolution (Suzuki-Miyaura) | Chiral phosphine | Pd | High (s-factor up to 133) | chemrxiv.org |

Biological and Biomedical Research Applications of 2 Phenylpyridine 3 Carboxaldehyde Derivatives

Anti-Tumor Activity and Cancer Theranostics Research

Derivatives of 2-phenylpyridine (B120327) have emerged as a promising class of compounds in the field of oncology, with research highlighting their potential as both therapeutic and diagnostic agents. The core structure of 2-phenylpyridine is a key ligand in the development of cyclometalated iridium(III) and platinum(II) complexes, which have demonstrated significant anti-tumor properties.

Iridium(III) complexes incorporating substituted 2-phenylpyridine ligands have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. In one study, a series of half-sandwich iridium(III) complexes of the type [(η⁵-Cp)Ir(2-(R′-phenyl)-R-pyridine)Cl] were developed, where the 2-phenylpyridine ligand was functionalized with different electron-donating or electron-withdrawing groups, including a carboxaldehyde group (-CHO). These complexes exhibited a range of cytotoxic activities, with IC₅₀ values from 1 to 89 μM across ovarian, breast, lung, and colon cancer cell lines. The position and nature of the substituent on the 2-phenylpyridine ligand were found to significantly influence the hydrophobicity and cellular accumulation of the complexes, which in turn correlated with their anticancer potency. For instance, the complex [(η⁵-Cp)Ir(2-(2′-methylphenyl)pyridine)Cl] was found to be highly potent, with an IC₅₀ value of 1.18 μM in A2780 ovarian cancer cells. rsc.org

Platinum(II) complexes featuring 2-phenylpyridine derivatives have also been investigated for their anticancer potential. Three novel platinum(II) complexes with substituted 2-phenylpyridine ligands have shown noteworthy in vitro cytotoxicity against human gastric cancer cell lines (BGC823 and MGC803), a human hepatocellular carcinoma cell line (HepG2), and a human non-small-cell lung cancer cell line (A549). One of these complexes displayed the highest cytotoxicity against the gastric cancer cell lines, with IC₅₀ values ranging from 13.036 to 26.594 μM. sigmaaldrich.com The photophysical properties of these platinum complexes, with emission wavelengths between 403 and 527 nm, also suggest their potential application as luminescent probes for DNA in living cells, hinting at their utility in cancer theranostics. sigmaaldrich.com

Furthermore, thiosemicarbazone derivatives of pyridine-3-carbaldehyde have demonstrated significant antiproliferative activity. These compounds are believed to exert their antitumor effects by inhibiting ribonucleotide diphosphate (B83284) reductase, a crucial enzyme in DNA synthesis. nih.gov While not direct derivatives of 2-phenylpyridine-3-carboxaldehyde, this research underscores the potential of the carbaldehyde functional group in designing potent anticancer agents within the broader pyridine (B92270) class.

Table 1: Anti-Tumor Activity of Selected 2-Phenylpyridine Derivatives

| Compound/Complex | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

[(η⁵-Cp*)Ir(2-(2′-methylphenyl)pyridine)Cl] |

A2780 (ovarian) | 1.18 | rsc.org |

| Platinum(II) complex with 2-phenylpyridine derivative | BGC823 (gastric) | 13.036 - 26.594 | sigmaaldrich.com |

| Platinum(II) complex with 2-phenylpyridine derivative | MGC803 (gastric) | 13.036 - 26.594 | sigmaaldrich.com |

| Pyridine-3-carbaldehyde thiosemicarbazone derivative 1 | M14 (melanoma) | 3.36 - 21.35 | nih.gov |

Antimicrobial and Insecticidal Research

The development of new antimicrobial and insecticidal agents is crucial to combatting resistance and protecting crops. Derivatives of 2-phenylpyridine have shown significant promise in both of these areas.

In the realm of antimicrobial research, various pyridine derivatives have been synthesized and evaluated for their activity against a range of pathogens. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to the antibiotic linezolid. researchgate.net Specifically, compounds with certain substitutions showed potent activity, and one derivative also demonstrated a stable effect against S. pneumoniae with a lower propensity for resistance development than linezolid. researchgate.net While these are not direct derivatives of this compound, they highlight the potential of the substituted pyridine scaffold in developing new antibacterial agents.

Research into the insecticidal properties of 2-phenylpyridine derivatives has yielded more direct and compelling results. A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were designed and synthesized, demonstrating high insecticidal activity against several major agricultural pests. In laboratory bioassays, several of these compounds, at a concentration of 500 mg/L, exhibited 100% inhibition against the oriental armyworm (Mythimna separata). This suggests that the 2-phenylpyridine moiety is a valuable pharmacophore for the discovery of new and effective insecticides. Further studies on related heterocyclic derivatives, such as thienylpyridines, have also shown promising insecticidal activity against the cotton aphid (Aphis gossypi).

Table 2: Insecticidal Activity of 2-Phenylpyridine Derivatives

| Pest Species | Compound Type | Activity | Reference |

|---|---|---|---|

| Mythimna separata | 2-phenylpyridine derivatives with N-phenylbenzamide moieties | 100% inhibition at 500 mg/L | |

| Aphis craccivora | Piperidinium and morpholinium cyanopyridinethiolates | 1.5-fold higher activity than acetamiprid | |

| Aphis gossypi | Thienylpyridine derivatives | Promising insecticidal properties |

Luminescent Sensing Platforms

The unique photophysical properties of certain 2-phenylpyridine derivatives make them ideal candidates for the development of luminescent sensors for various chemical and biological applications.

Biorecognition and Biomolecule Sensing (e.g., Proline)

While the this compound scaffold holds potential for the development of sensors for specific biomolecules, current research in this area appears to be limited. Searches for the application of these specific derivatives in the sensing of biomolecules such as the amino acid proline did not yield direct results. However, the broader field of organic chemistry has seen the use of L-proline as a catalyst in the synthesis of various heterocyclic compounds, including those with pyridine-related structures. This indicates a recognition of the interaction between proline and certain organic scaffolds, which could be explored in the future design of specific biosensors based on this compound. The aldehyde group, in particular, offers a reactive site for conjugation with recognition elements for specific biomolecules.

Applications in Agrochemical Development

The demonstrated insecticidal and herbicidal activities of 2-phenylpyridine derivatives position them as important leads in the development of new agrochemicals. The ability of these compounds to effectively control major agricultural pests, such as the oriental armyworm and aphids, is a significant finding. The modular nature of the 2-phenylpyridine scaffold allows for the synthesis of large libraries of derivatives with varying substituents, which can be screened for enhanced efficacy and a broader spectrum of activity against different pests.

In addition to insecticides, 2-phenylpyridine derivatives have also been investigated for their herbicidal properties. Certain substituted 2-phenylpyridines have been shown to exhibit excellent inhibitory activity against the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key target for many commercial herbicides. This dual activity against both insects and weeds makes the 2-phenylpyridine scaffold a highly attractive platform for the development of comprehensive crop protection solutions.

Potential in Medicinal Chemistry Scaffolds

The 2-phenylpyridine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a template for the design of ligands that can interact with a wide range of biological targets. The research highlighted in the preceding sections on anti-tumor and antimicrobial activities provides strong evidence for the utility of this scaffold in drug discovery.

The presence of the carboxaldehyde group at the 3-position of the pyridine ring in this compound is particularly advantageous. This functional group serves as a versatile chemical handle for the synthesis of a diverse array of derivatives through reactions such as condensation, oxidation, reduction, and the formation of imines and hydrazones. This allows for the systematic modification of the core structure to optimize pharmacokinetic and pharmacodynamic properties. The thienopyrimidine scaffold, which is structurally related, has also been extensively explored in medicinal chemistry for a wide range of applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The synthetic accessibility and the proven biological activities of its derivatives make this compound a highly valuable starting material for the generation of novel therapeutic candidates.

Computational and Theoretical Investigations of 2 Phenylpyridine 3 Carboxaldehyde Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for computational chemists to predict the geometric and electronic properties of molecules.

A typical DFT study of 2-phenylpyridine-3-carboxaldehyde would involve geometry optimization, where the molecule's lowest energy conformation is determined. This process calculates the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. Following optimization, various electronic properties can be calculated, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties provide insight into the molecule's reactivity and intermolecular interactions.

Despite the routine application of DFT to organic molecules, no specific studies detailing the optimized geometry or electronic properties of this compound could be located in the public domain.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption and emission spectra of molecules. By calculating the energies of electronic excited states, TD-DFT allows for the simulation of UV-Visible spectra, providing information on the wavelengths of maximum absorption (λmax) and the intensity of these transitions (oscillator strengths).

For this compound, a TD-DFT calculation would help identify the nature of its electronic transitions (e.g., π→π, n→π) and predict its color and photophysical behavior. This is particularly relevant for compounds with conjugated π-systems, such as the phenyl and pyridine (B92270) rings in this molecule.

However, a review of available scientific literature did not yield any published TD-DFT studies that report the simulated spectroscopic properties for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating the step-by-step pathways of chemical reactions. Using methods like DFT, chemists can map out a reaction's potential energy surface, identifying transition states, intermediates, and the activation energies required for the reaction to proceed. This provides a detailed, molecular-level understanding of reaction kinetics and thermodynamics.

Investigating reactions involving this compound, such as its synthesis or its participation in further chemical transformations, would benefit from such computational analysis. For instance, modeling could clarify the regioselectivity or stereoselectivity of a reaction.

No specific computational studies focused on elucidating the reaction mechanisms of this compound were found during the literature search.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic picture of a molecule's behavior, including its conformational flexibility and interactions with its environment (e.g., a solvent).

For this compound, an MD simulation could explore the rotational freedom around the single bond connecting the phenyl and pyridine rings, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.

There are currently no available published studies that present findings from molecular dynamics simulations or a detailed conformational analysis of this compound.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Sustainability

Recent advancements have demonstrated the utility of palladium-catalyzed C-H activation for the acylation of 2-phenylpyridines. rsc.org For instance, visible-light-induced, phenanthraquinone-catalyzed hydrogen atom transfer from an aldehyde, coupled with palladium acetate (B1210297) catalysis, has been successfully employed for the acylation of 2-phenylpyridine (B120327). rsc.org Another approach involves the use of palladium catalysts with trifluoroacetic anhydride (B1165640) as an activating agent for the selective acylation of the aromatic C-H bond with carboxylic acids. rsc.org These methods provide direct routes to functionalized 2-phenylpyridine scaffolds, reducing the number of synthetic steps and waste generation.

Future work will likely focus on:

Catalyst Optimization: Designing more active and selective catalysts, potentially based on earth-abundant metals, to improve reaction efficiency and reduce costs.

Green Solvents and Reagents: Exploring the use of greener solvents and less toxic acylating agents to further enhance the sustainability of the synthetic processes.

Flow Chemistry: Implementing continuous flow technologies to enable safer, more scalable, and highly controlled synthesis of 2-phenylpyridine-3-carboxaldehyde and its derivatives.

Exploration of New Metal-Ligand Combinations for Catalysis

The 2-phenylpyridine core is a privileged scaffold for the construction of ligands for transition metal catalysts. The aldehyde functionality in this compound offers a convenient handle for further modification, allowing for the synthesis of a diverse library of ligands with tailored electronic and steric properties.

The C-H activation of 2-phenylpyridine has been studied with various transition metals, including copper(II), palladium(II), and ruthenium(II). nih.gov These studies provide fundamental insights into the mechanism of metal-ligand cooperation in catalytic cycles. The electronic properties of the metal center can be fine-tuned by the substituents on the carboxylate ligands, which in turn influences the efficiency of the C-H activation step. nih.gov

Future research in this area will likely involve:

High-Throughput Screening: Employing high-throughput screening techniques to rapidly evaluate a wide range of metal-ligand combinations for various catalytic transformations.

Mechanistic Investigations: Utilizing advanced spectroscopic and computational methods to gain a deeper understanding of the catalytic mechanisms, enabling the rational design of more efficient catalysts.

Asymmetric Catalysis: Developing chiral ligands derived from this compound for applications in asymmetric catalysis, a critical area for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

Advanced Applications in Bioimaging and Diagnostics

Luminescent metal complexes, particularly those of iridium(III) containing cyclometalated 2-phenylpyridine ligands, have shown great promise in bioimaging and diagnostics. The aldehyde group in this compound can be readily converted into various functional groups for conjugation to biomolecules or for sensing specific analytes.

The development of fluorinated phenylpyridine iridium(III) complexes incorporated into metal-organic frameworks (MOFs) highlights the potential for creating robust and recyclable photocatalysts, which could be adapted for biological applications. researchgate.net The photophysical properties of these complexes, such as their emission color and lifetime, can be tuned by modifying the substituents on the 2-phenylpyridine ligand. rsc.orgacs.org

Future directions in this field include:

Targeted Probes: Designing probes based on this compound that can specifically target and image particular cellular organelles or disease biomarkers.

Theranostic Agents: Developing theranostic agents that combine diagnostic imaging capabilities with therapeutic action, for example, by incorporating a photodynamic therapy component.

Multiplexed Imaging: Creating a palette of luminescent probes with distinct emission wavelengths derived from a common this compound scaffold to enable the simultaneous imaging of multiple biological events.

Integration with Artificial Intelligence for Materials Discovery

Predict Material Properties: Train machine learning models to predict the photophysical, catalytic, and electronic properties of new materials based on their chemical structure derived from this compound. qmul.ac.uksciencedaily.com

Optimize Synthetic Routes: Use AI algorithms to identify the most efficient and sustainable synthetic pathways for target molecules.

Discover Novel Materials: Employ generative models to propose entirely new molecular structures with enhanced functionalities for applications in electronics, catalysis, and medicine. youtube.compurdue.edu

Expanding Scope in Supramolecular Chemistry and Functional Materials

The rigid and planar structure of the 2-phenylpyridine moiety, combined with the versatile reactivity of the aldehyde group, makes this compound an excellent building block for the construction of complex supramolecular assemblies and functional materials.

The ability of 2-phenylpyridine derivatives to form stable complexes with a variety of metal ions is a key feature that can be exploited in the design of:

Metal-Organic Frameworks (MOFs): The aldehyde group can be used as a reactive site for post-synthetic modification of MOFs, introducing new functionalities and tuning the properties of the framework for applications in gas storage, separation, and catalysis. researchgate.net

Luminescent Materials: The incorporation of this compound-derived ligands into polymers or other matrices can lead to the development of novel luminescent materials for applications in lighting, displays, and sensing.

Self-Assembled Structures: The directional interactions of the 2-phenylpyridine unit can be harnessed to direct the self-assembly of complex, well-defined supramolecular architectures with emergent properties.

Future research will explore the synthesis of more elaborate molecular building blocks derived from this compound and their use in the bottom-up construction of functional materials with precisely controlled structures and properties.

Q & A

Q. What are the recommended synthetic routes for 2-Phenylpyridine-3-carboxaldehyde, and how can reaction conditions be optimized for yield?

Methodological Answer: A common approach involves condensation and cyclization reactions using aromatic aldehydes and aminopyridine precursors. For example, 2-chloronicotinic acid derivatives can react with thiophenol under reflux conditions (ethanol as solvent) to form pyridine-carboxylic acid intermediates, which can be further functionalized . Catalysts like palladium or copper may enhance reaction efficiency, while solvent selection (e.g., DMF or toluene) impacts solubility and yield . Optimization should include iterative testing of temperature, catalyst loading, and stoichiometric ratios, followed by purification via recrystallization .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?